molecular formula C6H12O3 B118422 3-Hydroxyhexanoic acid CAS No. 10191-24-9

3-Hydroxyhexanoic acid

Cat. No.: B118422
CAS No.: 10191-24-9
M. Wt: 132.16 g/mol
InChI Key: HPMGFDVTYHWBAG-UHFFFAOYSA-N
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Description

3-Hydroxyhexanoic acid (3HHx, C₆H₁₂O₃, molecular weight 132.16) is a medium-chain β-hydroxy acid with a hydroxyl group at the third carbon position . It is biosynthesized by microorganisms such as Cupriavidus necator and Pseudomonas putida during the production of polyhydroxyalkanoate (PHA) copolymers, notably poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) (PHBHHx) . This compound has gained attention in biodegradable plastics due to its ability to enhance the mechanical flexibility and thermal stability of PHBHHx compared to rigid poly(3-hydroxybutyrate) (P3HB) . Additionally, 3HHx is a biomarker in metabolic disorders, such as diabetic ketoacidosis, and is detectable in human serum and urine under pathological conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Hydroxy Hexanoic Acid can be synthesized through several methods. One common approach involves the oxidation of hexanoic acid using specific oxidizing agents under controlled conditions. Another method includes the hydrolysis of 3-hydroxyhexanoate esters, which can be prepared through esterification reactions .

Industrial Production Methods: In industrial settings, 3-Hydroxy Hexanoic Acid is often produced via microbial fermentation. Certain bacteria, such as Pseudomonas oleovorans and Pseudomonas putida, can synthesize this compound as part of their metabolic processes. The fermentation process involves the cultivation of these bacteria in nutrient-rich media, followed by extraction and purification of the desired product .

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxy Hexanoic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Hydroxy Hexanoic Acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Hydroxy Hexanoic Acid involves its role as an intermediate in metabolic pathways. It participates in the β-oxidation of fatty acids, where it is converted to 3-ketohexanoic acid by specific enzymes. This conversion is crucial for energy production and lipid metabolism .

Comparison with Similar Compounds

Comparison with Structurally Similar Hydroxyalkanoic Acids

Structural and Physicochemical Properties

3HHx belongs to a family of 3-hydroxy fatty acids (3-OH-FAs) that vary in chain length and functional properties. Key structural analogs include:

Compound Chain Length Molecular Weight Key Features
3-Hydroxybutyric acid C4 104.10 Short-chain; primary component of P3HB; ketone body in energy metabolism .
3-Hydroxyhexanoic acid C6 132.16 Medium-chain; improves flexibility in PHBHHx copolymers; ketosis biomarker .
3-Hydroxyoctanoic acid C8 160.21 Long-chain; component of PHA elastomers; ligand for HACR3 receptor .
3-Hydroxydecanoic acid C10 188.23 Long-chain; used in PHA-based drug delivery systems .

Thermal Stability :

  • 3HHx : In PHBHHx copolymers, the inclusion of 3HHx (3.4–3.6 mol%) reduces the melting temperature (Tₘ ~ 160°C) compared to P3HB (Tₘ ~ 170–180°C), widening the processing window .
  • 3-Hydroxyoctanoic acid (C8): Polymers containing C8 monomers exhibit even lower Tₘ (~50–60°C), enabling applications in elastomers and adhesives .

Biological Activity

3-Hydroxyhexanoic acid (3HHx) is a medium-chain-length hydroxyalkanoic acid that has garnered attention for its diverse biological activities and potential applications in various fields, including medicine, biotechnology, and materials science. This article delves into the biological activity of 3HHx, highlighting its effects on cell behavior, antimicrobial properties, and implications for tissue engineering.

Chemical Structure and Properties

This compound is characterized by its medium-chain length, consisting of six carbon atoms with a hydroxyl group at the third position. It is a primary metabolite involved in fatty acid biosynthesis and has been detected in various food sources, including poultry and swine . Its structural attributes contribute to its unique biological functions.

1. Anticancer Properties

Research indicates that 3HHx can enhance the activity of anti-cancer peptides. A study demonstrated that conjugating 3HHx to certain peptides improved their efficacy against cancer cells, with varying effectiveness depending on the carbon chain length of the conjugated hydroxyalkanoic acid . Specifically, peptides conjugated with longer chain R3HAs showed better anti-cancer activity compared to those with shorter chains.

2. Cell Proliferation and Differentiation

The impact of 3HHx on cell proliferation has been studied extensively. In one experiment involving rabbit smooth muscle cells (RaSMCs), it was found that cells adhered better to poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) (PHBHHx) containing 12% HHx. However, a higher concentration of 20% HHx promoted cell proliferation while maintaining a contractile phenotype, suggesting its potential use in tissue engineering applications .

3. Antimicrobial Activity

The antimicrobial properties of 3HHx have been explored in relation to its effects on immune cell function. Aliphatic alcohols, including 3HHx, have shown to inhibit phagocytosis by monocytes in a concentration-dependent manner. This suggests that while 3HHx may have beneficial applications, it could also impair immune responses under certain conditions .

Case Study 1: Tissue Engineering Applications

In a study focused on tissue engineering, PHBHHx was used as a scaffold material for smooth muscle cell growth. The results indicated that scaffolds containing 20% HHx supported cell proliferation and differentiation effectively, making them suitable for vascular graft applications .

Case Study 2: Anticancer Peptide Enhancement

Another significant study investigated the enhancement of anticancer peptides through the conjugation of 3HHx. The results showed that peptides modified with 3HHx exhibited improved activity against MiaPaCa cancer cells compared to unmodified peptides, highlighting the importance of chain length in enhancing peptide efficacy .

Research Findings Summary

Study Focus Findings
Connor et al., 2013Anticancer activityConjugation of R3HAs enhances peptide efficacy; optimal chain length is crucial .
Research on PHBHHxTissue engineeringScaffolds with 20% HHx promote smooth muscle cell proliferation and differentiation .
Monocyte phagocytosis studyImmune responseAliphatic alcohols inhibit monocyte phagocytosis; potential implications for immune function in heavy drinkers .

Q & A

Basic Research Questions

Q. How is 3-hydroxyhexanoic acid detected and quantified in biological samples?

  • Methodological Answer : this compound is detected using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) in metabolomic studies. For example, in diabetic ketoacidosis patients, urinary and serum levels are measured via GC-MS after derivatization, with careful calibration against certified standards . NMR spectroscopy (e.g., 1^1H and 13^{13}C NMR) is also used for structural validation, with characteristic peaks at δ = 4.20–3.90 (m, 1H) and δ = 177.7 (carbonyl carbon) .

Q. What synthetic routes are available for this compound?

  • Methodological Answer : Bacterial fermentation using Cupriavidus necator or recombinant E. coli strains is a common method, yielding polyhydroxyalkanoates (PHAs) that are hydrolyzed to release this compound. Chemical synthesis involves β-lactone intermediates or esterification followed by reduction. Purity (>98%) is confirmed via thin-layer chromatography (TLC) and GC analysis .

Q. What is the biochemical role of this compound in fatty acid metabolism?

  • Methodological Answer : As an intermediate in fatty acid β-oxidation, (R)-3-hydroxyhexanoic acid is produced by 3-hydroxyacyl-CoA dehydrogenase. It is also a precursor for trans-2-hexenoic acid via fatty acid synthase activity, as demonstrated in in vitro assays using 13^{13}C-labeled substrates .

Advanced Research Questions

Q. How can contradictory findings about this compound as a biomarker for metabolic disorders be resolved?

  • Methodological Answer : Contradictions arise from cohort heterogeneity (e.g., obesity vs. diabetes). To address this, stratified analysis of patient subgroups (e.g., normal-weight vs. obese diabetics) using multivariate regression can isolate confounding variables. For example, hydroxy fatty acids show diabetes-specific enrichment independent of adiposity in Hispanic populations . Additionally, longitudinal studies tracking this compound levels during ketosis progression are critical .

Q. What analytical strategies differentiate this compound in copolymer systems like poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) (PHBH)?

  • Methodological Answer : Differential scanning calorimetry (DSC) identifies thermal transitions (e.g., PHBH’s TgT_g at −1°C and TmT_m at 170°C). Pyrolysis-GC/MS reveals monomer-specific degradation products: this compound (peak at m/z 131) and its dimer are unique to 3Hx units, while 3-hydroxybutyrate trimers dominate 3HB segments. Nuclear magnetic resonance (NMR) quantifies copolymer composition (e.g., 15.2% 3Hx in PHBH) .

Q. How do pyrolysis pathways of this compound-containing polymers differ from homopolymers?

  • Methodological Answer : Slow pyrolysis (5°C/min) of PHBH produces this compound (0.1–0.4% yield) and its dimer via ester bond cleavage, while 3HB units form cyclic esters (e.g., crotonic anhydride). The longer alkyl chain in 3Hx impedes cyclization, favoring linear degradation products. Reaction pathways are validated using isotope-labeling and collision-induced dissociation (CID) in tandem MS .

Q. What metabolomic workflows identify this compound’s role in lipid oxidation disorders?

  • Methodological Answer : Untargeted metabolomics with LC-MS/MS detects this compound in urine/serum, followed by pathway enrichment analysis (e.g., LipidMaps category FA0105). Stable isotope-resolved tracing (e.g., 13^{13}C-palmitate) confirms its origin from incomplete β-oxidation. Data are normalized to creatinine and validated against enzymatic assays for acyl-CoA dehydrogenases .

Properties

IUPAC Name

3-hydroxyhexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3/c1-2-3-5(7)4-6(8)9/h5,7H,2-4H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPMGFDVTYHWBAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

120659-36-1
Record name Poly(3-hydroxyhexanoate)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120659-36-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID40906794
Record name 3-Hydroxyhexanoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10191-24-9
Record name 3-Hydroxyhexanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10191-24-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hydroxyhexanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010191249
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hydroxyhexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40906794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-HYDROXYHEXANOIC ACID, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48NUX22XXO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

The racemic ethyl 3-hydroxyhexanoate 3.46 g (21.6 mmol) obtained in Reference example 1 was dissolved in methanol 24 ml, sodium hydroxide 0.95 g in water 24 ml was added dropwise with cooling, and the mixture was reacted with stirring in a stream of nitrogen at room temperature for two hours. Methanol was removed from the reactant under reduced pressure, and the residue was neutralized with 1N-HCl. After saturating the resultant by adding sodium chloride, the solution was extracted with ethyl acetate, the extract was dried over anhydrous magnesium sulfate and the solvent was distilled off under reduced pressure to obtain racemic 3-hydroxyhexanoic acid 2.50 g (18.9 mmol, 87%). The resultant, benzyl bromide 6.47 g (37.8 mmol). sodium bicarbonate 3,81 g (45.4 mmol) and N,N-dimethylformamide 20 ml were reacted with stirring at room temperature for 27 hours in a stream of nitrogen. The reaction mixture was extracted with ethyl acetate, and the extract was dried over anhydrous magnesium sulfate and filtered, and the solvent was distilled off under reduced pressure. The residue was chromatographed with silica gel column to obtain racemic benzyl 3-hydroxyhexanoate 2.11 g (9.5 mmol, 50%).
Quantity
3.46 g
Type
reactant
Reaction Step One
Quantity
0.95 g
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reactant
Reaction Step Two
Name
Quantity
24 mL
Type
solvent
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Quantity
24 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

The reaction times are suitably 1 to 1000 hours, preferably 1 to 200 hours. Namely, the reaction time depends on the kind of the racemic esters of 3-hydroxy hexanoic acid which are starting materials. The conversion of 20-80% is attained within the above preferable reaction times. In this case, in the reaction of the conversion of 50% or less, (R)-3-hydroxyhexanoic acid having optical purity over 90% ee is obtained, while in the reaction of the conversion of 50% or more, (S)-3-hydroxyhexanoic acid having optical purity over 90% ee is obtained.
[Compound]
Name
racemic esters
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
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0 (± 1) mol
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-Hydroxyhexanoic acid
3-Hydroxyhexanoic acid
3-Hydroxyhexanoic acid
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3-Hydroxyhexanoic acid

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